5-Methylpyrimidine-2-thiol hydrochloride 5-Methylpyrimidine-2-thiol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158249-10-5
VCID: VC7810528
InChI: InChI=1S/C5H6N2S.ClH/c1-4-2-6-5(8)7-3-4;/h2-3H,1H3,(H,6,7,8);1H
SMILES: CC1=CNC(=S)N=C1.Cl
Molecular Formula: C5H7ClN2S
Molecular Weight: 162.64 g/mol

5-Methylpyrimidine-2-thiol hydrochloride

CAS No.: 1158249-10-5

Cat. No.: VC7810528

Molecular Formula: C5H7ClN2S

Molecular Weight: 162.64 g/mol

* For research use only. Not for human or veterinary use.

5-Methylpyrimidine-2-thiol hydrochloride - 1158249-10-5

Specification

CAS No. 1158249-10-5
Molecular Formula C5H7ClN2S
Molecular Weight 162.64 g/mol
IUPAC Name 5-methyl-1H-pyrimidine-2-thione;hydrochloride
Standard InChI InChI=1S/C5H6N2S.ClH/c1-4-2-6-5(8)7-3-4;/h2-3H,1H3,(H,6,7,8);1H
Standard InChI Key AZFLVSNLWLWSAZ-UHFFFAOYSA-N
SMILES CC1=CNC(=S)N=C1.Cl
Canonical SMILES CC1=CNC(=S)N=C1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted with a methyl group at the 5-position and a thiol (-SH) group at the 2-position, protonated as a thione (-S-) in the hydrochloride salt form. The hydrochloride moiety (HCl\text{HCl}) enhances its crystallinity and solubility in polar solvents. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC5H7ClN2S\text{C}_5\text{H}_7\text{ClN}_2\text{S}
Molecular Weight162.64 g/mol
SMILESCC1=CNC(=S)N=C1.Cl
InChI KeyAZFLVSNLWLWSAZ-UHFFFAOYSA-N

Physicochemical Characteristics

While direct data for the hydrochloride salt remains limited, extrapolations from its base compound (5-methylpyrimidine-2-thiol, CAS 42783-64-2) provide insights:

PropertyBase Compound ValueHydrochloride InferenceSource
Melting Point233–235°CLikely higher due to salt form
Boiling Point201.7°C (predicted)Decomposes before boiling
Density1.24 g/cm³ (predicted)Similar with minor adjustment
pKa7.33 (thiol group)Reduced acidity due to HCl

The hydrochloride form exhibits improved aqueous solubility compared to the free base, though exact solubility data remains unreported.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The hydrochloride salt is typically synthesized via two primary routes:

  • Thiolation of 2-Chloro-5-methylpyrimidine: Reaction with thiourea under basic conditions (e.g., NaOH/EtOH) yields the thiol intermediate, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

  • Direct Acidification: Neutralization of 5-methylpyrimidine-2-thiol with HCl in anhydrous ether or ethanol produces the crystalline hydrochloride form .

Key challenges include minimizing oxidation of the thiol group to disulfides, necessitating inert atmospheres (N₂/Ar) and reducing agents like dithiothreitol during synthesis.

Research Applications

Pharmaceutical Development

Pyrimidine derivatives are pivotal in drug design due to their structural mimicry of nucleic acid bases. Specific applications include:

  • Antiviral Agents: The thiol group facilitates covalent binding to viral proteases, inhibiting replication. For example, pyrimidine-thiol analogs have shown activity against HIV-1 protease.

  • Anticancer Therapeutics: By disrupting nucleotide synthesis pathways, this compound induces apoptosis in leukemia cell lines (IC₅₀ ≈ 12 μM in HL-60 cells) .

Materials Science

The compound’s ability to form coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺) enables its use in catalytic systems and conductive polymers. Recent studies highlight its role in synthesizing metal-organic frameworks (MOFs) with high surface areas (>1,200 m²/g).

Biochemical Studies

As a substrate for enzymes like thymidylate synthase, it aids in elucidating nucleotide biosynthesis mechanisms. Radiolabeled analogs (e.g., ³⁵S-5-methylpyrimidine-2-thiol) track metabolic pathways in E. coli models .

Biological Activity and Mechanistic Insights

Antioxidant Properties

The thiol group acts as a radical scavenger, reducing reactive oxygen species (ROS) levels in neuronal cells by 40% at 50 μM concentrations . This activity is pH-dependent, peaking at physiological pH (7.4).

Antimicrobial Effects

Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), the compound exhibits MIC values of 64 μg/mL and 128 μg/mL, respectively. Synergy with β-lactam antibiotics reduces MRSA viability by 90% in combinatorial therapy.

Metabolic Interactions

In hepatocyte assays, the compound undergoes rapid glucuronidation (t₁/₂ = 22 min), limiting systemic bioavailability. Computational models (DFT) predict metabolite formation pathways, aligning with in vitro microsomal data .

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